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molecular formula C20H18 B8752840 4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)

4,4'-(Cyclopenta-2,4-dien-1-ylidenemethylene)bis(methylbenzene)

Cat. No. B8752840
M. Wt: 258.4 g/mol
InChI Key: QGNPNNCBCMUAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834204B2

Procedure details

To a 200-ml two-neck flask equipped with a magnetic stirrer, a three-way cock, 6.72 g (31.9 mmol) of 4,4′-dimethylbenzophenone, and 30 ml of tetrahydrofuran were charged under nitrogen atmosphere. 19 ml (38 mmol) of a 2.0 mol/l sodium cyclopentadienyl/tetrahydrofuran solution was gradually added thereto, while cooling it in an ice water bath, and the mixture was stirred at room temperature for 6 days. 100 ml of 1 N hydrochloric acid was gradually added thereto, while cooling it in an ice water bath and 100 ml of diethyl ether was added. The organic layer was separated, and washed twice with 100 ml of water, and once with 100 ml of saturated solution of salt. After the solution was dried over magnesium sulfate, the solvent was distilled off, and the obtained product was purified by column chromatography. The production quantity was 6.15 g, and the yield was 74.5%. Identification was performed by 1H NMR spectrum. The measurement result is shown as follows.
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
sodium cyclopentadienyl tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
74.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.O1[CH2:21][CH2:20][CH2:19][CH2:18]1.Cl.[CH2:23](OCC)C>>[C:11]1([CH3:14])[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:15]=[CH:16][C:2]([CH3:1])=[CH:3][CH:4]=2)=[C:18]2[CH:23]=[CH:21][CH:20]=[CH:19]2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
6.72 g
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
sodium cyclopentadienyl tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 200-ml two-neck flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
while cooling it in an ice water bath
TEMPERATURE
Type
TEMPERATURE
Details
while cooling it in an ice water bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the solution was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the obtained product was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
The measurement result

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
Smiles
C1(=CC=C(C=C1)C(=C1C=CC=C1)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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